molecular formula C8H13N3 B6202534 N5-propylpyridine-2,5-diamine CAS No. 1018305-33-3

N5-propylpyridine-2,5-diamine

Cat. No.: B6202534
CAS No.: 1018305-33-3
M. Wt: 151.21 g/mol
InChI Key: OHTLPJBHHDJKFK-UHFFFAOYSA-N
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Description

N5-Propylpyridine-2,5-diamine is a chemical compound with the CAS Registry Number 1018305-33-3 . This reagent features a molecular formula of C 8 H 13 N 3 and a molecular weight of 151.21 g/mol . Its structure is defined by the SMILES string CCCNC1=CN=C(C=C1)N , indicating a pyridine ring substituted with amino and propylamino functional groups . As a member of the pyridine-diamine family, this compound is of significant interest in chemical research and development. Related compounds, such as N5,N5-Dimethylpyridine-2,5-diamine, are frequently analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods, suggesting potential applications in analytical method development and pharmacokinetics studies . The structural motif of substituted pyridine-2,5-diamines makes them valuable as building blocks or intermediates in organic synthesis, medicinal chemistry, and materials science research. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1018305-33-3

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-N-propylpyridine-2,5-diamine

InChI

InChI=1S/C8H13N3/c1-2-5-10-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3,(H2,9,11)

InChI Key

OHTLPJBHHDJKFK-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN=C(C=C1)N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for N5 Propylpyridine 2,5 Diamine and Derivatives

Synthesis of N-Substituted Pyridine-2,5-diamine Analogues

The generation of analogues of N5-propylpyridine-2,5-diamine, where the amine groups are substituted, is critical for modulating the compound's physicochemical properties and biological activity. nih.gov Synthetic strategies often focus on the selective functionalization of one or both nitrogen atoms of the pyridine-2,5-diamine core. These methods include classical nucleophilic substitution reactions as well as modern transition-metal-catalyzed cross-coupling reactions.

The introduction of alkyl groups at the amine positions of pyridine-diamines can be achieved through several reliable methods, most notably through copper-catalyzed cross-coupling reactions and reductive amination.

Copper-Catalyzed N-Alkylation and N-Arylation: The Goldberg and Ullmann reactions are powerful tools for forming C-N bonds. These copper-catalyzed methods allow for the coupling of an amine with an alkyl or aryl halide. A modern approach involves the in-situ formation of an effective catalyst from copper(I) iodide (CuI) and a ligand like 1,10-phenanthroline. nih.gov This system has been successfully used for the N-methylation and N-arylation of 2-aminopyridines. nih.gov

In a related strategy, N-substituted pyridine (B92270) diamine derivatives can be synthesized via an Ullmann coupling catalyzed by CuI and a ligand such as 2-isobutyrylcyclohexanone. nih.govacs.org This procedure typically involves reacting a halo-pyridine with a protected diaminoalkane in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govacs.org

Reductive Amination: A widely used method for N-alkylation is reductive amination. This process involves the reaction of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). nih.gov For instance, N-substituted pyridine diamine derivatives have been prepared by reacting an appropriate amine intermediate with an aldehyde in the presence of a desiccant, followed by reduction with NaBH₄. nih.gov

The table below summarizes key methodologies for the N-alkylation of pyridine amine precursors.

Method Catalyst/Reagent Substrates Key Features Reference
Goldberg ReactionCuI / 1,10-phenanthroline2-Bromopyridine, N-alkylformamidesHigh yields, scalable, formamide (B127407) cleaved in situ. nih.gov
Ullmann CouplingCuI / 2-isobutyrylcyclohexanone, Cs₂CO₃2-Iodopyridine, N-Boc-diaminoalkanesEffective for coupling with protected diamines. nih.govacs.org
Reductive AminationNaBH₄Pyridine amine intermediates, AldehydesMild conditions, suitable for a wide range of aldehydes. nih.gov
Tandem SNAr/ReductionZn/HCl2-Chloro-3-nitropyridine, Primary aminesOne-pot synthesis of N-alkylated pyridine-2,3-diamines. acs.org

Beyond simple alkylation, the amine centers of pyridine-2,5-diamine offer versatile handles for introducing a wide array of functional groups and for constructing more complex molecular architectures.

Acylation and Condensation Reactions: The amine groups can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This is a fundamental transformation for creating libraries of derivatives. For example, 2-methylaminopyridine amides (MAPA) are synthesized by acylating 2-methylaminopyridine and serve as valuable acylation reagents themselves. nih.gov

Condensation of the diamine with carbonyl compounds like aldehydes and ketones can lead to the formation of Schiff bases (imines). These reactions are often reversible and can be used to build larger, more complex ligand structures. Tetradentate acyclic ligands, for example, can be synthesized by the [2+1] condensation of a diamine with a suitable carbonyl compound. researchgate.net

Advanced Functionalization via C-H Activation: Recent advances in synthetic methodology allow for the functionalization of the alkyl groups attached to the amine nitrogens. This is often achieved through directed C-H activation, where the pyridine nitrogen or another coordinating group directs a metal catalyst to a specific C-H bond. The 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as an effective directing group for the palladium-catalyzed functionalization of unactivated β-methylene C(sp³)-H bonds, enabling the formation of C-O, C-N, C-C, and C-F bonds. snnu.edu.cn This strategy relies on the formation of a stable thieme-connect.comthieme-connect.com-bicyclic palladacycle intermediate that facilitates the selective activation of a typically unreactive C-H bond. snnu.edu.cn Such methods represent the cutting edge of amine functionalization, allowing for late-stage diversification of complex molecules. thieme-connect.com

The following table outlines various approaches to functionalize the amine centers of pyridine-diamines.

Reaction Type Reagents Functional Group Introduced Key Features Reference
AcylationAcyl chlorides, Carboxylic acidsAmideStandard transformation for creating diverse libraries. nih.gov
Schiff Base FormationAldehydes, KetonesImineUsed to synthesize larger, multi-dentate ligands. researchgate.net
Directed C-H FunctionalizationPd catalysts, PIP directing groupC-O, C-N, C-C, C-F bondsEnables selective functionalization of N-alkyl groups. snnu.edu.cn
Biocatalytic OxyfunctionalizationWhole cells (e.g., Burkholderia sp.)Hydroxyl (-OH)Regioselective hydroxylation of the pyridine ring. nih.gov

Chemical Reactivity and Mechanistic Studies of N5 Propylpyridine 2,5 Diamine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally considered to be electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. organic-chemistry.orgwikipedia.org The electronegativity of the nitrogen atom deactivates the ring, making reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation challenging. organic-chemistry.org However, the presence of strong electron-donating groups, such as amino groups, can significantly activate the pyridine ring towards electrophilic attack.

In N5-propylpyridine-2,5-diamine, the two amino groups at the 2- and 5-positions are expected to increase the electron density of the pyridine ring, thereby facilitating electrophilic substitution. The directing effects of these substituents would likely favor substitution at the positions ortho and para to them. Specifically, the C3 and C4 positions are the most probable sites for electrophilic attack.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in the literature, the expected reactivity can be inferred from the behavior of other aminopyridines. For instance, the amino group in aminopyridines directs incoming electrophiles to the ortho and para positions. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating Effect of SubstituentsPredicted Outcome
C3Activated by the C2-amino and C5-propylamino groups.Major product expected.
C4Activated by the C5-propylamino group and less so by the C2-amino group.Possible product.
C6Sterically hindered and electronically less favored.Minor or no product expected.

It is important to note that the reaction conditions, particularly the acidity of the medium, would play a crucial role. Under strongly acidic conditions, the pyridine nitrogen and the amino groups would be protonated, leading to deactivation of the ring towards electrophilic attack. organic-chemistry.org

Nucleophilic Reactivity at the Amine and Pyridine Nitrogen Centers

This compound possesses three distinct nucleophilic nitrogen centers: the pyridine ring nitrogen (N1), the primary amino group at C2 (N2), and the secondary amino group at C5 (N5). The relative nucleophilicity of these centers dictates the outcome of reactions with various electrophiles.

The pyridine nitrogen (N1) is basic and can readily react with proton acids and Lewis acids to form pyridinium (B92312) salts. wikipedia.org Its lone pair of electrons is not part of the aromatic π-system. wikipedia.org Alkylation at this nitrogen is also a common reaction for pyridines. wikipedia.org

The exocyclic amino groups (N2 and N5) are also nucleophilic. Generally, the acylation of aminopyridines occurs at the exocyclic nitrogen. researchgate.net In the case of this compound, a competition between N2 and N5 would be expected. The N5 nitrogen, being a secondary amine, might exhibit different reactivity compared to the primary N2 amine due to electronic and steric effects of the propyl group.

Condensation and Cyclization Reactions in Heterocyclic Synthesis

Diamine compounds are valuable building blocks in the synthesis of a wide variety of heterocyclic systems through condensation and cyclization reactions. This compound, with its two nucleophilic amino groups, is a prime candidate for such transformations. It can react with bifunctional electrophiles to form new fused or linked heterocyclic rings.

For example, reaction with 1,2-dicarbonyl compounds could lead to the formation of fused pyrazine (B50134) rings. Similarly, condensation with α,β-unsaturated carbonyl compounds could yield fused dihydropyridine (B1217469) or related heterocyclic systems. The synthesis of various pyridine-2,6-bis-heterocycles has been demonstrated from related pyridine dicarbofunctional compounds, highlighting the potential of such scaffolds in building complex molecules. researchgate.net

Although specific examples utilizing this compound in heterocyclic synthesis are not prevalent in the reviewed literature, the general reactivity pattern of diamines suggests its utility in this area. The synthesis of polysubstituted pyridines through one-pot multi-component reactions is a well-established field, and diamines are often key components in these strategies. core.ac.uk

Table 2: Potential Heterocyclic Systems from this compound

ReagentPotential ProductReaction Type
1,2-DiketoneFused pyrazine derivativeCondensation
α,β-Unsaturated ketoneFused dihydropyridine derivativeMichael addition-cyclization
Phosgene or equivalentFused cyclic ureaCondensation
Dicarboxylic acid or derivativeFused diazepine (B8756704) derivativeAmidation/Cyclization

Behavior as a Polyfunctional Nucleophile in Complex Transformations

The presence of three distinct nucleophilic centers allows this compound to act as a polyfunctional nucleophile. This characteristic is particularly valuable in the construction of complex molecular architectures, such as macrocycles and coordination complexes. The differential reactivity of the N1, N2, and N5 positions can be exploited to achieve selective functionalization.

For instance, the pyridine nitrogen can coordinate to a metal center, leaving the two amino groups available for further reactions. This strategy is often employed in the synthesis of metal-organic frameworks and coordination polymers. The synthesis of pyridine-2,6-dicarboxamide derivatives and their use in supramolecular chemistry illustrates how the pyridine scaffold can be used to create organized structures. mdpi.com

In reactions with polyfunctional electrophiles, this compound can lead to the formation of polymers or macrocyclic structures. The outcome would depend on the stoichiometry of the reactants and the reaction conditions, which can be tuned to favor either intermolecular polymerization or intramolecular cyclization.

While detailed studies on the use of this compound as a polyfunctional nucleophile in complex transformations are scarce, its structural motifs are found in ligands used in coordination chemistry and materials science.

Coordination Chemistry of N5 Propylpyridine 2,5 Diamine and Pyridinediamine Ligands

Ligand Design Principles and Chelation Properties of Pyridine (B92270) Diamines

Pyridinediamine-based ligands are a significant class of compounds in coordination chemistry, valued for their versatile binding capabilities. The arrangement of nitrogen donor atoms within their structure allows them to form stable complexes with a wide range of metal ions. nih.gov The specific properties of these ligands can be finely tuned by altering substituents on the pyridine ring or the amine groups.

Denticity and Conformational Flexibility in Metal Complexation

The term "denticity" refers to the number of donor groups in a single ligand that bind to the central metal atom. Pyridinediamine ligands, such as N5-propylpyridine-2,5-diamine, typically function as bidentate or tridentate ligands. Coordination usually involves the nitrogen atom of the pyridine ring and one or both of the amine nitrogen atoms. This ability to exhibit variable denticity is a hallmark of hemilabile ligands, which can adapt their coordination mode based on the electronic and steric requirements of the metal center. chemrxiv.orgillinois.edu

The flexibility of the ligand backbone is crucial for accommodating the preferred coordination geometries of different metal ions. nih.gov The bonds within the ligand can rotate, allowing the donor atoms to arrange themselves around a metal center, which can lead to various structures, such as tetrahedral, square planar, or octahedral complexes. libretexts.orgwikipedia.org This conformational adaptability allows pyridinediamines to form stable complexes with a wide variety of transition metals. rsc.org For instance, a ligand might chelate to a metal in a planar fashion or twist to occupy the facial or meridional sites of an octahedral complex.

Steric and Electronic Influences of Propyl and Amine Substituents on Coordination

Substituents on the pyridinediamine scaffold have a profound impact on the coordination properties of the ligand through both steric and electronic effects. rsc.org

Steric Influences: The propyl group on the N5-amine of this compound introduces significant steric bulk. This size can influence the nuclearity (the number of metal centers in a complex) and the coordination geometry of the resulting metal complex. mdpi.com For example, bulky substituents may prevent the formation of highly crowded structures and favor complexes with lower coordination numbers. libretexts.org The steric hindrance can direct the self-assembly process, potentially leading to the formation of specific isomers or preventing polymerization. mdpi.com

Electronic Influences: The amine groups in pyridinediamines are strong sigma (σ) donors, meaning they readily donate electron density to the metal center. The propyl group, being an alkyl group, is weakly electron-donating through an inductive effect. libretexts.org These electronic contributions increase the electron density on the coordinating nitrogen atoms, enhancing their Lewis basicity and strengthening the resulting metal-ligand bonds. wikipedia.org This increased electron-donating ability makes the ligand a better pi-donor, which can stabilize metals in higher oxidation states. wikipedia.org The electronic properties of the ligand can be further modified by changing the substituents, thereby tuning the redox potential and reactivity of the metal complex. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridinediamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. grin.comnih.gov The resulting complexes are then characterized to determine their structure and properties.

Formation of Transition Metal Complexes with Varied Oxidation States

Pyridinediamine ligands can stabilize a variety of transition metals in different oxidation states. jscimedcentral.com The synthesis generally involves the direct reaction of the ligand with a metal salt, such as a chloride, nitrate, or acetate (B1210297) salt, in a solvent like ethanol (B145695) or methanol. grin.comjscimedcentral.com The reaction mixture is often heated to facilitate the complex formation. jmchemsci.com

For example, Schiff bases derived from diaminopyridines have been used to synthesize complexes with Mn(II), Mn(III), Co(II), and Zn(II). dergipark.org.tr The ability of the ligand to donate significant electron density can stabilize higher oxidation states, while the potential for pi-backbonding with the pyridine ring can stabilize lower oxidation states. The specific oxidation state achieved depends on the chosen metal, the reaction conditions, and the nature of other co-ligands present in the coordination sphere. mdpi.com

Elucidation of Coordination Geometries and Stereochemistry

The geometric arrangement of ligands around the central metal ion is a fundamental aspect of a coordination complex. For pyridinediamine complexes, this is primarily determined by the coordination number of the metal and the chelation mode of the ligand. wikipedia.org Single-crystal X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure, including bond lengths and angles. wikipedia.org

Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.org For instance, a d8 metal like Ni(II) might form a square planar complex, while a d10 metal like Zn(II) would likely adopt a tetrahedral geometry. libretexts.orgjscimedcentral.com Six-coordinate metals, such as Co(II) or Fe(II), typically form octahedral complexes. cdnsciencepub.comjocpr.com

When a tridentate pyridinediamine ligand coordinates to an octahedral metal center, stereoisomers can arise. The three donor atoms can occupy one face of the octahedron, leading to the facial (fac) isomer, or they can coordinate in a plane that bisects the metal center, resulting in the meridional (mer) isomer. The specific isomer formed can be influenced by the steric bulk of substituents on the ligand.

Table 1: Examples of Coordination Geometries in Pyridinediamine-type Complexes

Metal IonCoordination NumberGeometryExample Complex SystemCitation
Co(II)6Distorted OctahedralComplex with 2,6-pyridinediamine and 2,6-pyridinedicarboxylic acid cdnsciencepub.comresearchgate.net
La(III)9Distorted Tricapped Trigonal PrismComplex with 2,6-pyridinediamine and 2,6-pyridinedicarboxylic acid cdnsciencepub.comresearchgate.net
Cu(II)6Flattened TetrahedralAnionic complex with 2,6-pyridinediamine and 2,6-pyridinedicarboxylic acid researchgate.net
Ru(II)6Octahedral[Ru(CO)₂(pypz)₂] where pypz is a pyridyl pyrazolate ligand ntu.edu.tw
Os(II)6Octahedral[Os(CO)₂(pypz)₂] where pypz is a pyridyl pyrazolate ligand ntu.edu.tw

Metal-Ligand Bonding Interactions and Electronic Structure

The bond between a metal and a pyridinediamine ligand is primarily a coordinate covalent bond, formed by the donation of lone pair electrons from the ligand's nitrogen atoms into the empty orbitals of the metal. researchgate.netscribd.com This interaction is described by molecular orbital theory, which considers the combination of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. dalalinstitute.com

The electronic structure of these complexes can be probed using various spectroscopic techniques. UV-Visible spectroscopy provides information about electronic transitions between d-orbitals (d-d transitions) and between the metal and ligand (charge-transfer bands). Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the stretching frequencies of the C=N (pyridine) and N-H (amine) bonds upon complexation. jocpr.com

Catalytic Potential of this compound-Based Complexes

The unique electronic and structural characteristics of this compound, stemming from its pyridine ring, diamine functionality, and the steric and electronic influence of the N-propyl group, make it a versatile ligand for developing transition metal catalysts. vulcanchem.com Complexes based on this ligand and its pyridinediamine relatives have shown significant promise in various catalytic transformations, particularly those involving redox processes.

Applications in Homogeneous Catalysis

Complexes derived from this compound and related pyridinediamine ligands are particularly effective in homogeneous catalysis, where the catalyst is in the same phase as the reactants. A notable application is in the electrochemical reduction of carbon dioxide (CO₂), a critical process for converting a major greenhouse gas into valuable chemical feedstocks like carbon monoxide (CO).

Manganese complexes featuring the this compound ligand have demonstrated efficacy as electrocatalysts for CO₂ reduction. The performance of such catalysts is often dictated by the electronic properties of the ligand, which can be fine-tuned. For instance, in related manganese-bipyridine systems, the introduction of different substituents on the pyridine rings modulates the energy level of the bipyridine π* orbital, which in turn has a profound effect on the rate of CO production. nsf.gov This principle of ligand modification highlights the potential for optimizing catalysts based on the this compound scaffold.

The general mechanism for CO₂ reduction by these types of manganese complexes often requires the presence of a weak Brønsted acid and involves a series of electron and proton transfer steps. nih.gov The selectivity of the reaction, favoring CO production over the competing hydrogen evolution reaction, is a key advantage. This selectivity is often attributed to a proton-assisted CO₂ binding mechanism, where the pKa of the acid favors CO₂ binding over the formation of a metal-hydride intermediate that would lead to H₂ evolution. nih.gov In some manganese bipyridine catalysts, the strategic placement of amine groups within the ligand structure can even switch the product selectivity from CO to formic acid. ibs.re.kr This is achieved through the formation of a key manganese-hydride intermediate, aided by the protonated amine groups. ibs.re.kr

The catalytic performance of these systems can be quantified by metrics such as Faradaic Efficiency (FE), which measures the percentage of charge that contributes to the formation of the desired product, and Turnover Frequency (TOF), which indicates the number of catalytic cycles per unit time.

Table 1: Representative Performance of Related Manganese Diamine Complexes in Homogeneous CO₂ Electroreduction

Catalyst/Ligand SystemProductMax. Faradaic Efficiency (FE)Turnover Frequency (TOF)Overpotential (V)ConditionsSource
Mn(benzene-1,2-diamine)(CO)₃BrCO~85%108 s⁻¹0.18Acetonitrile, with TFE proton source mdpi.com
Mn(3-methylbenzene-1,2-diamine)(CO)₃BrCO~85%82 s⁻¹0.18Acetonitrile, with TFE proton source mdpi.com
Mn complex with amine-functionalized bpyHCOOH71%5500 s⁻¹0.63Acetonitrile, with phenol (B47542) proton source ibs.re.kr

This table presents data for closely related manganese diamine and bipyridine (bpy) complexes to illustrate the catalytic potential in this class of compounds. TFE = trifluoroethanol.

Precursors for Heterogeneous Catalytic Systems

While active in homogeneous systems, complexes of this compound also hold potential as precursors for creating heterogeneous catalysts. Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offer significant advantages in industrial processes, primarily due to their ease of separation from the reaction mixture and potential for reuse.

One established method for creating such catalysts is the immobilization or anchoring of a molecular complex onto a solid support. For example, Schiff base complexes of molybdenum have been covalently anchored to silica-coated cobalt ferrite (B1171679) nanoparticles. d-nb.info This creates a novel heterogeneous catalyst that combines the specific catalytic activity of the molecular complex with the robustness and magnetic recoverability of the nanoparticles. d-nb.info Complexes of this compound could be similarly grafted onto supports like silica, alumina, or carbon nanotubes, creating a solid catalyst with well-defined active sites.

Another approach involves the thermal decomposition of the coordination complex to generate metal or metal oxide nanoparticles directly on a support material. The this compound ligand would serve as a template and stabilizing agent during the initial formation of the nanoparticles, and would then be pyrolyzed, leaving behind highly dispersed catalytic particles. This method has been used to create efficient manganese-based heterogeneous electrocatalysts for CO₂ reduction, where modulating the electronic structure of the manganese atom through coordination with nitrogen and halogen atoms in the precursor phase leads to a significant improvement in catalytic performance. yu.edu.jo Such a catalyst achieved a remarkable CO Faradaic efficiency of 97% and a high turnover frequency, demonstrating the success of this precursor approach. yu.edu.jo

Electrochemical Properties and Redox Activity in Catalytic Cycles

The catalytic activity of this compound-based complexes is intrinsically linked to their electrochemical properties and the ability of the central metal ion to cycle through different oxidation states. Cyclic voltammetry (CV) is a key technique used to probe these redox processes. nih.govnih.govresearchgate.net

Iron(II) complexes with ligands analogous to this compound are known to exhibit redox activity. vulcanchem.com For many polypyridine complexes of first-row transition metals like iron and cobalt, CV studies reveal reversible or quasi-reversible redox couples corresponding to the M(III)/M(II) and M(II)/M(I) transitions, as well as ligand-based reductions. nih.govresearchgate.netnih.gov The specific potentials at which these redox events occur are heavily influenced by the electronic nature of the ligands. researchgate.net

In the context of the electrocatalytic reduction of CO₂, the redox activity is central to the catalytic cycle. For manganese and cobalt-based polypyridine diamine catalysts, the process is initiated by one or more electron reductions of the metal center. mdpi.com For example, in a proposed cycle for a manganese catalyst, the Mn(I) precatalyst is first reduced to a Mn(0) species. mdpi.com This highly electron-rich intermediate is the active state that binds and activates the CO₂ molecule. Subsequent proton and electron transfer steps lead to the cleavage of a C-O bond, releasing CO and regenerating the catalyst for the next cycle. nih.gov The overpotential required for the catalysis is directly related to the reduction potentials of the complex. mdpi.com

Table 2: Representative Electrochemical Data for Related Polypyridine Complexes

ComplexRedox CouplePotential (V vs. Fc⁺/Fc)Solvent SystemSource
[Co(tpy)₂]²⁺Co(III)/Co(II)+0.27Acetonitrile nih.govnih.gov
[Co(tpy)₂]²⁺Co(II)/Co(I)-0.96Acetonitrile nih.govnih.gov
[Co(bpy)₃]²⁺Co(III)/Co(II)+0.29Acetonitrile nih.gov
[Co(bpy)₃]²⁺Co(II)/Co(I)-1.11Acetonitrile nih.gov
[Fe(bpy)₃]²⁺Fe(III)/Fe(II)+1.03Acetonitrile researchgate.net
Mn(benzene-1,2-diamine)(CO)₃BrMn(I)/Mn(0)-2.18 (irreversible)Acetonitrile mdpi.com

This table includes data for common polypyridine ligands (tpy = terpyridine, bpy = bipyridine) and a related diamine complex to illustrate typical redox potentials. Potentials are versus the Ferrocene/Ferrocenium redox couple.

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)

While specific examples of coordination polymers or Metal-Organic Frameworks (MOFs) incorporating this compound are not yet prominent in the literature, the ligand's structural features make it a highly promising candidate for the construction of such materials. MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). mdpi.com Their high surface area, tunable pore sizes, and functionalizable nature make them attractive for applications in gas storage, separation, and catalysis. mdpi.comrsc.org

This compound can act as a tridentate linker, coordinating to metal centers through the pyridine nitrogen and the two amino nitrogens. This multi-point coordination is essential for building extended one-, two-, or three-dimensional networks, which are the defining feature of coordination polymers and MOFs. nih.govmdpi.comd-nb.info The geometry of the ligand, combined with the coordination preference of the chosen metal ion, will dictate the final topology of the framework. For instance, related pyridine-dicarboxylate ligands have been used to construct 2D and 3D frameworks with topologies described as sql (square lattice) or pcu (primitive cubic). rsc.org

The N-propyl group on the this compound ligand is a particularly interesting feature for MOF design. This aliphatic chain would project into the pores of the resulting framework, influencing several key properties:

Pore Environment: The propyl groups could create a more hydrophobic microenvironment within the pores, which could be advantageous for the selective adsorption of nonpolar guest molecules or for catalyzing reactions involving organic substrates.

Structural Control: The steric bulk of the propyl group could direct the self-assembly process, potentially leading to novel framework topologies that would not be accessible with a simpler, un-substituted diamine ligand.

Flexibility: The flexible nature of the propyl chain could impart dynamic properties to the framework, allowing it to respond to external stimuli such as the introduction of guest molecules.

The synthesis of mixed-ligand MOFs, where two or more different linkers are used, is an emerging strategy to create more complex and functional materials. rsc.org this compound could be used as a primary or secondary linker in combination with more conventional linkers like dicarboxylic acids to generate new bifunctional MOFs with enhanced catalytic or adsorptive properties. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within N5-propylpyridine-2,5-diamine. Differences in the selection rules for IR and Raman spectroscopy often result in complementary information about the molecule's vibrational modes. americanpharmaceuticalreview.com

The vibrational spectrum of this compound is characterized by contributions from the pyridine (B92270) ring, the primary and secondary amine groups, and the propyl substituent.

N-H Vibrations: The primary amine (-NH₂) at the C2 position and the secondary amine (-NH-propyl) at the C5 position give rise to characteristic N-H stretching vibrations. Typically, primary amines show two bands, an asymmetric and a symmetric stretch, in the 3300-3500 cm⁻¹ region. The secondary amine will exhibit a single N-H stretching band in a similar region.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl group (CH₃ and CH₂) will appear in the 2850-2960 cm⁻¹ range.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are sensitive to the substitution pattern on the ring. americanpharmaceuticalreview.com

C-N Vibrations: The C-N stretching vibrations for both the aromatic and aliphatic amines occur in the 1250-1350 cm⁻¹ region.

Epoxide-related Vibrations: For comparison with other cyclic structures, epoxides, which contain a three-membered ring, show characteristic ring stretching and contracting vibrations between 750 and 1280 cm⁻¹. spectroscopyonline.com

A summary of expected characteristic vibrational modes is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch (asymmetric)~3400 - 3500Primary Amine (-NH₂)
N-H Stretch (symmetric)~3300 - 3400Primary Amine (-NH₂)
N-H Stretch~3300 - 3500Secondary Amine (-NHR)
Aromatic C-H Stretch>3000Pyridine Ring
Aliphatic C-H Stretch (asymmetric)~2960Propyl Group (-CH₂, -CH₃)
Aliphatic C-H Stretch (symmetric)~2870Propyl Group (-CH₂, -CH₃)
C=C and C=N Ring Stretch~1400 - 1600Pyridine Ring
N-H Bend (scissoring)~1590 - 1650Primary Amine (-NH₂)
C-N Stretch~1250 - 1350Aryl and Alkyl Amines
C-H Out-of-plane Bend~700 - 900Pyridine Ring

This table is generated based on typical vibrational frequencies for the respective functional groups.

The presence of both primary and secondary amine groups, along with the nitrogen atom in the pyridine ring, makes this compound capable of forming extensive intermolecular hydrogen bonds. unito.it In the solid state, these interactions can create a complex three-dimensional network. nih.gov

In the crystal structure of the parent compound, pyridine-2,5-diamine, the molecules are linked by N-H···N hydrogen bonds. nih.gov The pyridine nitrogen atom acts as a hydrogen bond acceptor, linking two molecules into a centrosymmetric dimer. nih.gov Further N-H···N bonds between the amino groups consolidate the crystal packing. nih.gov For this compound, similar hydrogen bonding is expected, where the primary amine (at C2) and the secondary amine (at C5) act as proton donors, and the pyridine nitrogen and the nitrogen atoms of adjacent amino groups act as proton acceptors. The presence of strong hydrogen bonding is typically observed in IR spectroscopy as a broadening and shifting of the N-H stretching bands to lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the connectivity and chemical environment of atoms in this compound. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments provide a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the N-H protons of the two amine groups, and the protons of the propyl chain. The aromatic protons would appear in the downfield region (typically δ 6.0-8.5 ppm), with their splitting pattern revealing their coupling relationships. The propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the nitrogen, which would be shifted downfield due to the deshielding effect of the nitrogen atom. The N-H protons would likely appear as broad singlets that can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the three unique carbons of the pyridine ring, the two carbons bearing the amino groups, and the three carbons of the propyl chain. The chemical shifts of the ring carbons are influenced by the electron-donating amino groups.

2D NMR:

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the proton-proton coupling networks. It would show correlations between adjacent protons on the pyridine ring and, crucially, between the adjacent methylene and methyl protons of the propyl group (H-α ↔ H-β ↔ H-γ).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. It would definitively link the proton signals of the propyl chain to their corresponding carbon signals and similarly for the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (2-3 bond) correlations. This would be key to confirming the position of the propyl group, showing a correlation from the methylene protons attached to the nitrogen (N-CH₂) to the C5 carbon of the pyridine ring.

The chemical shifts in both ¹H and ¹³C NMR spectra are significantly influenced by the electronic effects of the substituents.

Amino Groups: The two amino groups are electron-donating, which increases the electron density on the pyridine ring, generally causing an upfield shift (to lower ppm values) of the ring protons and carbons compared to unsubstituted pyridine.

Propyl Group: The N-propyl group is an electron-donating alkyl group. Its attachment to the C5-amine influences the chemical shift of that nitrogen's proton and the adjacent ring protons.

Pyridine Nitrogen: The electronegative nitrogen atom in the pyridine ring deshields the adjacent protons and carbons (at C2 and C6), causing them to resonate at a lower field (higher ppm).

The predicted ¹H and ¹³C NMR chemical shifts are summarized below, based on data from analogous compounds such as 2-propylpyridine (B1293518) and other substituted pyridines. rsc.orgchemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted δ (ppm) Multiplicity
Pyridine H3 6.5 - 7.0 Doublet
Pyridine H4 7.0 - 7.5 Doublet of Doublets
Pyridine H6 7.8 - 8.2 Doublet
-NH₂ (C2) 4.0 - 5.0 Broad Singlet
-NH- (C5) 3.5 - 4.5 Broad Singlet
N-CH₂-CH₂-CH₃ (α) 3.0 - 3.5 Triplet
N-CH₂-CH₂-CH₃ (β) 1.5 - 2.0 Sextet

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm)
Pyridine C2 150 - 158
Pyridine C3 110 - 120
Pyridine C4 135 - 145
Pyridine C5 140 - 150
Pyridine C6 120 - 130
N-CH₂-CH₂-CH₃ (α) 45 - 55
N-CH₂-CH₂-CH₃ (β) 20 - 25

These tables are predictive and based on analysis of similar structures. Actual experimental values may vary.

Electronic Absorption (UV-Visible) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. msu.edu For this compound, the spectrum is dominated by transitions involving the π-electron system of the substituted pyridine ring.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov These are typically high-energy transitions occurring in the UV region. The presence of the amino groups, which have non-bonding lone pair electrons (n electrons), can also give rise to n → π* transitions. These transitions are generally lower in energy and intensity compared to π → π* transitions and may extend into the visible region, potentially imparting color to the compound. msu.edu

The positions and intensities of the absorption maxima (λ_max) are sensitive to the solvent polarity and pH due to potential protonation of the nitrogen atoms. In acidic solutions, protonation of the pyridine nitrogen or the amino groups would lead to a significant change in the electronic structure and a shift in the absorption bands (a hypsochromic or bathochromic shift). For qualitative analysis, a reference cell is used to zero the instrument for the solvent. libretexts.org

Based on related aminopyridine structures, this compound is expected to exhibit at least two main absorption bands in the UV region, likely between 200 and 400 nm. msu.edu

Expected UV-Visible Absorption Data

Transition Type Expected λ_max (nm) Chromophore
π → π* ~230 - 280 Substituted Pyridine Ring

This table is based on the typical electronic transitions for aminopyridine systems.

Characterization of Electronic Transitions and Chromophores

The electronic structure of this compound, which features a pyridine ring substituted with two amino groups, gives rise to distinct chromophoric properties. The planar pyridine ring allows for π-conjugation, while the amino and N-propyl substituents modulate the electron density distribution. vulcanchem.com

UV-visible spectroscopy is a primary tool for investigating the electronic transitions within the molecule. The absorption bands observed for pyridine-diamine derivatives are typically associated with π → π* and n → π* transitions. The lone pairs on the nitrogen atoms of the amino groups and the pyridine ring can participate in n → π* transitions, while the aromatic system is responsible for the π → π* transitions. For analogous pyridine-diamine derivatives, proton environments can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, with meta-protons on the pyridine ring typically observed between 5.6–6.0 ppm and the propyl chain protons appearing as multiplets in the 0.8–1.6 ppm range. vulcanchem.com

Computational studies, such as those using Density Functional Theory (DFT), can predict the electronic properties of such compounds. For example, DFT calculations on a related pyridine-diamine derivative predicted a HOMO-LUMO gap of approximately 4.2 eV, suggesting moderate reactivity. vulcanchem.com

Ligand-to-Metal and Metal-to-Ligand Charge Transfer Bands in Complexes

When this compound acts as a ligand in transition metal complexes, charge transfer (CT) phenomena become prominent features of their electronic spectra. These transitions involve the movement of an electron between a molecular orbital that is primarily centered on the ligand and one that is centered on the metal. libretexts.orgdalalinstitute.com

Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions occur when an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.orgdalalinstitute.com This process is favored when the ligand is electron-rich and the metal is in a high oxidation state with accessible empty or partially filled d-orbitals. libretexts.orgdalalinstitute.com In complexes of this compound, the amino groups provide electron density, making LMCT possible with electron-deficient metal centers. These transitions formally result in the reduction of the metal. libretexts.orgdalalinstitute.com The energy of the LMCT band is dependent on the nature of the metal and the solvent environment. nsf.gov

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT transitions involve the excitation of an electron from a metal-based orbital to a ligand-based orbital. libretexts.orgdalalinstitute.com This is common for complexes with metals in low oxidation states (electron-rich) and ligands possessing low-lying π-acceptor orbitals. libretexts.orgdalalinstitute.com The pyridine ring of this compound can act as a π-acceptor, facilitating MLCT, which is significant in photochemical applications. vulcanchem.comillinois.edu These transitions lead to the formal oxidation of the metal center and are often intense. libretexts.org In some iridium complexes with diamine ligands, mixed MLCT and ligand-to-ligand charge transfer (LLCT) transitions have been observed. chemrxiv.org

The table below summarizes the characteristics of charge transfer bands observed in transition metal complexes.

Charge Transfer TypeDescriptionMetal RequirementLigand RequirementResult
LMCT Electron transfer from ligand orbital to metal orbital. libretexts.orgdalalinstitute.comHigh oxidation state, empty/partially filled d-orbitals. libretexts.orgdalalinstitute.comElectron-rich, high-energy lone pairs. dalalinstitute.comFormal reduction of the metal. dalalinstitute.com
MLCT Electron transfer from metal orbital to ligand orbital. libretexts.orgdalalinstitute.comLow oxidation state, electron-rich. libretexts.orgdalalinstitute.comLow-lying empty π* orbitals. dalalinstitute.comFormal oxidation of the metal. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have one or more unpaired electrons. libretexts.org It is therefore an invaluable tool for characterizing paramagnetic transition metal complexes of this compound.

When this compound coordinates to a paramagnetic metal ion, such as Fe(II) (d6, high spin), Co(II) (d7), or Mn(I) (d6), the resulting complex possesses unpaired electrons. vulcanchem.comacs.org The EPR spectrum of such a complex provides detailed information about the electronic structure of the metal center and its immediate coordination environment. libretexts.org For instance, the EPR spectrum of a paramagnetic Co(II) complex with a related pincer ligand exhibited heavily broadened signals consistent with a d7 electron configuration and an effective magnetic moment indicative of a low-spin S = 1/2 state. acs.org The shape, position (g-value), and hyperfine splitting patterns of the EPR signal are sensitive to the geometry of the complex, the nature of the donor atoms, and the interaction of the unpaired electron with magnetic nuclei. libretexts.org

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Precise Determination of Molecular Geometry and Conformation

For this compound, the addition of the propyl group to one of the amino nitrogens would introduce further structural variations, influencing the planarity and steric profile of the molecule. vulcanchem.com In metal complexes, SCXRD precisely defines the coordination geometry around the metal center (e.g., octahedral, square-based pyramidal, or trigonal bipyramidal), the M-N bond lengths, and any distortions from ideal geometries. vulcanchem.comacs.org

The table below presents typical coordination geometries and bond lengths for complexes with related pyridine-diamine ligands.

Metal IonCoordination GeometryM–N Bond Length (Å)
Mn(I)Distorted Octahedral2.04–2.26
Fe(II)Square-Based Pyramidal2.33–2.43
Co(II)Trigonal Bipyramidal1.95–2.19
(Data based on analogous pyridine-diamine complexes). vulcanchem.com

Elucidation of Crystal Packing and Non-Covalent Interactions

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions, which govern the supramolecular architecture. mdpi.comnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations could elucidate the fundamental electronic characteristics and geometry of N5-propylpyridine-2,5-diamine.

Accurate Geometry Optimization and Conformational Landscapes

A critical first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a rotatable propyl group, this involves a conformational search to identify the most stable conformer(s).

Table 1: Hypothetical Geometrical Parameters for the Optimized Structure of this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-N (Pyridine Ring)~1.34 Å
Bond LengthC-C (Pyridine Ring)~1.39 Å
Bond LengthC-N (Amino Group)~1.38 Å
Bond LengthN-C (Propyl Group)~1.46 Å
Bond AngleC-N-C (Pyridine Ring)~117°
Dihedral AngleC2-C5-N5-C(propyl)Varies with conformer

Note: The data in this table is illustrative and based on general values for similar chemical structures. Specific computational data for this compound is not available.

Elucidation of Electronic Structure, Charge Distribution, and Molecular Orbitals

DFT calculations provide a detailed picture of how electrons are distributed within a molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). nih.govnih.gov This information is crucial for understanding intermolecular interactions and predicting sites of reactivity.

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.govijcce.ac.ir A smaller gap generally suggests higher reactivity.

Prediction and Interpretation of Spectroscopic Data

A significant advantage of computational chemistry is its ability to predict various types of spectra. These simulated spectra can be used to interpret and assign experimental data or to predict the spectral features of a yet-to-be-synthesized molecule. ijcce.ac.irresearchgate.net

Simulated IR, Raman, and NMR Spectra for Vibrational and Magnetic Analyses

By calculating the vibrational frequencies of the optimized molecular structure, it is possible to generate theoretical Infrared (IR) and Raman spectra. These spectra show characteristic peaks corresponding to the stretching and bending modes of different functional groups. For this compound, this would include N-H and C-H stretches, C=N and C=C ring vibrations, and vibrations from the propyl group.

Similarly, NMR (Nuclear Magnetic Resonance) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. ijcce.ac.ir These theoretical shifts for ¹H and ¹³C nuclei are invaluable for assigning peaks in experimental NMR spectra, confirming the chemical structure.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

SpectrumFeaturePredicted Wavenumber/ShiftAssignment
IRVibrational Stretch~3400-3200 cm⁻¹N-H stretching (amino groups)
IRVibrational Stretch~3100-2800 cm⁻¹C-H stretching (aromatic & alkyl)
IRVibrational Stretch~1600-1450 cm⁻¹C=C / C=N ring stretching
¹³C NMRChemical Shift~150-158 ppmC2, C5 (carbon atoms bonded to nitrogen)
¹H NMRChemical Shift~6.5-7.5 ppmAromatic protons
¹H NMRChemical Shift~2.8-3.2 ppm-CH₂- (alpha to nitrogen)

Note: This table is for illustrative purposes to show the type of data that would be generated. The values are estimates based on related compounds and are not the result of actual calculations for this compound.

Computational UV-Vis Absorption and Emission Properties

Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.govijcce.ac.ir These calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). This information is key to understanding the color and photophysical properties of a compound.

Reaction Pathway and Mechanism Modeling

Computational methods can be used to model the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to understand the feasibility of a reaction, identify rate-limiting steps, and predict the formation of different products. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations, such as electrophilic substitution or condensation reactions. acs.org

Ligand-Metal Interaction Studies and Binding Energy Calculations

Currently, there is a notable absence of publicly available scientific literature detailing the computational and theoretical investigations into the ligand-metal interactions and binding energies of this compound. Extensive searches of scholarly databases have not yielded specific studies on the coordination chemistry of this compound with various metal ions.

While research exists for structurally related compounds such as other pyridine (B92270) derivatives and diamine complexes, this information is not directly applicable to this compound. The unique electronic and steric properties imparted by the propyl group on the exocyclic nitrogen and the specific arrangement of the diamino substituents on the pyridine ring would significantly influence its behavior as a ligand.

Therefore, without dedicated theoretical studies, any discussion on the preferred coordination modes, the nature of the metal-ligand bonds, and the corresponding binding energies for complexes of this compound would be purely speculative. Further research is required to elucidate these fundamental aspects of its coordination chemistry.

Applications in Materials Science and Industrial Chemical Processes

Precursors for Advanced Polymer Synthesis

Diamine monomers are fundamental to the synthesis of various polymers, most notably polyamides and polyimides, through condensation polymerization reactions. alderbioinsights.co.uknih.gov The reactivity and solubility of the resulting polymers are significantly influenced by the structure and basicity of the diamine monomer. nih.govtandfonline.com In this context, N5-propylpyridine-2,5-diamine offers a unique combination of a rigid aromatic pyridine (B92270) core and flexible amine groups, one of which is asymmetrically substituted.

This asymmetry, introduced by the N-propyl group, can disrupt polymer chain packing, potentially leading to polymers with enhanced solubility and lower crystallinity. Such properties are highly desirable for processing and for applications requiring optical transparency. While specific studies on the polymerization of this compound are not widely documented, the general principles of diamine-based polymer synthesis suggest its potential in creating novel aramids or polyimides with tailored properties. rsc.org The pyridine nitrogen also introduces a site for potential post-polymerization modification, further expanding the functional design space of the resulting materials.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer ClassPotential Monomer Co-reactantAnticipated Polymer Properties
Polyamides (Aramids)Terephthaloyl chlorideHigh thermal stability, potentially improved solubility
PolyimidesPyromellitic dianhydride (PMDA)Excellent thermal and chemical resistance, tailored processability
PolyureasToluene diisocyanate (TDI)Segmented copolymers with hard and soft domains

Components in Organic Electronic and Optoelectronic Devices

Pyridine-containing compounds have garnered significant attention for their use in organic electronic devices, particularly in organic light-emitting diodes (OLEDs), due to their favorable electron-transporting properties. rsc.orgresearchgate.net The electron-deficient nature of the pyridine ring facilitates electron injection and transport, which is crucial for achieving high efficiency and stability in these devices. researchgate.net

The performance of an OLED is critically dependent on the balanced injection and transport of electrons and holes. Electron Transport Layer (ETL) materials are essential for facilitating the movement of electrons from the cathode to the emissive layer. Pyridine derivatives are widely investigated as ETL materials because their electronic properties can be systematically tuned. researchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) energy level of these materials can be adjusted to create a favorable interface for electron injection. rsc.org

While there is no specific literature detailing the use of this compound as an ETL material, its pyridine core suggests it could possess the necessary electronic characteristics. The amine substituents would further modify these properties. Computational studies on analogous pyridine-diamine structures could provide insights into the HOMO-LUMO gap and electron mobility of this compound, thereby assessing its potential in this application.

Table 2: Key Properties for Electron Transport Materials

PropertyDesired Characteristic for ETLsRelevance of this compound
Electron MobilityHighThe pyridine ring is known to facilitate electron transport.
LUMO Energy LevelMatched to cathode work functionThe amine and propyl groups will influence the electronic levels.
Thermal StabilityHighAromatic structure suggests good thermal stability.
Film-Forming AbilityGoodAsymmetric structure may lead to amorphous films, which is often desirable.

Industrial Dye and Pigment Development

Pyridine derivatives are integral to the synthesis of a wide array of dyes and pigments. openmedicinalchemistryjournal.com The nitrogen atom in the pyridine ring and the potential for extensive conjugation allow for the creation of chromophores that absorb light across the visible spectrum. Diamine compounds, particularly aromatic diamines, are common precursors in the production of azo dyes and other colorants.

A patent for hair colorants includes "2-n-propylpyridine-2,5-diamine" as a component, indicating its utility in the formulation of dyes. researchgate.net In this context, the diamine acts as a dye precursor that undergoes oxidation and coupling reactions to form larger, colored molecules within the hair fiber. The specific shade and properties of the dye would be influenced by the propyl group and the pyridine ring structure. This application highlights the role of this compound as a valuable intermediate in the dye industry.

Role as a Specialty Chemical Building Block for Diverse Applications

Beyond its direct use in polymers and dyes, this compound serves as a versatile chemical intermediate. The presence of three distinct nitrogen atoms—a pyridine nitrogen and two amine groups with different substitution patterns—allows for a wide range of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules with specific functionalities. pharmaguideline.com

The reactivity of the amine groups can be selectively controlled, enabling stepwise synthetic routes to create a variety of derivatives. For instance, these derivatives could find applications in pharmaceuticals, agrochemicals, or as ligands in coordination chemistry. The pyridine nitrogen can also be involved in reactions, such as N-oxidation or quaternization, further expanding its synthetic utility. The development of synthetic methodologies utilizing this compound as a starting material is an active area of interest for creating novel compounds with tailored properties for a multitude of industrial applications.

Future Research Trajectories and Emerging Opportunities

Development of Green Chemistry Synthetic Routes

The conventional synthesis of N5-propylpyridine-2,5-diamine often involves a multi-step process that may include the use of protecting groups and chromatographic purification. vulcanchem.com A key challenge in this synthesis is achieving regioselectivity, as alkylation can potentially occur at both amino groups. vulcanchem.com Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Green chemistry approaches could significantly improve the synthesis by focusing on atom economy, reducing waste, and using less hazardous materials. Research in this area could explore:

Enzymatic Synthesis: Utilizing enzymes as catalysts could offer high selectivity under mild reaction conditions, potentially eliminating the need for protecting groups and hazardous reagents.

Catalytic N-Alkylation: Investigating selective catalysts for the direct N-alkylation of pyridine-2,5-diamine would improve atom economy and reduce the number of synthetic steps.

Solvent-Free or Green Solvent Reactions: Shifting away from traditional organic solvents towards water, ionic liquids, or solvent-free conditions would minimize the environmental impact of the synthesis.

Continuous Flow Synthesis: This technology can offer better control over reaction parameters, improve safety, and allow for easier scaling compared to batch processes.

A comparative overview of a conventional versus a potential green synthetic route is presented below.

FeatureConventional SynthesisPotential Green Chemistry Route
Starting Material Pyridine-2,5-diaminePyridine-2,5-diamine
Key Steps Protection, N5-Alkylation, DeprotectionDirect Catalytic N5-Alkylation
Catalyst/Reagent Stoichiometric base (e.g., K₂CO₃), Boc anhydrideRecyclable heterogeneous catalyst or enzyme
Solvent Traditional organic solvents (e.g., DMF, CH₂Cl₂)Water, supercritical CO₂, or solvent-free
Purification Column chromatographySimple filtration or extraction
Waste Generation High (protecting group waste, solvent)Low (high atom economy)

Exploration of Novel Catalytic Systems Utilizing Pyridinediamine Frameworks

The pyridinediamine scaffold is an excellent candidate for designing advanced ligands for catalysis. The pyridine (B92270) nitrogen and the two exocyclic amino nitrogens can act as a multidentate chelation site for a wide range of metal centers. The N5-propyl group is not merely a passive substituent; it can sterically and electronically tune the properties of a metal complex, influencing its stability, solubility, and catalytic activity.

Future research should focus on:

Asymmetric Catalysis: Chiral versions of this compound could be synthesized and used as ligands for transition metals (e.g., Ruthenium, Iridium, Rhodium) in asymmetric hydrogenation, transfer hydrogenation, or C-C bond-forming reactions. Pyridine derivatives have shown significant promise in this area. nih.gov

Electrocatalysis: Polymers or surface-grafted films of this compound could be explored as electrocatalysts. Similar poly(2,6-pyridinediamine) systems have demonstrated catalytic activity for the oxidation of molecules like ascorbic acid. The electron-rich nature of the diamine could facilitate electron transfer processes.

Organocatalysis: The basic nitrogen centers in the molecule could be utilized directly in organocatalytic transformations, such as Michael additions or aldol (B89426) reactions.

C-H Activation: Pyridinediamine ligands can support metal complexes capable of activating strong C-H bonds, a key goal in synthetic chemistry for creating complex molecules from simple precursors.

Catalytic SystemPotential Role of this compoundKey Advantages
Asymmetric Catalysis As a chiral ligand for transition metals.The propyl group can influence the chiral pocket, enhancing enantioselectivity.
Electrocatalysis As a monomer for creating catalytic polymer films.The pyridine and amine groups can mediate electron transfer at electrode surfaces.
Organometallic Chemistry A versatile ligand for organometallic compounds. nih.govEnhances stability and solubility of metal complexes; tunable electronic properties.
Hydrogen Storage/Production Ligand for complexes used in formic acid dehydrogenation.Pyridine-based ligands are effective in catalysts for sustainable energy systems. rsc.org

Design and Synthesis of this compound-Based Functional Materials

The incorporation of the this compound unit into larger molecular assemblies and polymers is a promising route to novel functional materials. The molecule's combination of a rigid aromatic core, hydrogen-bonding capabilities, and a flexible alkyl group makes it a versatile building block.

Emerging opportunities include:

High-Performance Polymers: The diamine functionality allows it to be used as a monomer in polycondensation reactions to create polyimides, polyamides, or polyureas. Pyridine-containing polyimides are known for their improved solubility and high thermal stability. researchgate.netontosight.ai The propyl group could further enhance solubility in common organic solvents.

Metal-Organic Frameworks (MOFs): The molecule can act as an organic linker to construct MOFs with potential applications in gas storage, separation, or catalysis. The uncoordinated nitrogen sites within the MOF pores could serve as active sites.

Supramolecular Assemblies: The hydrogen-bonding capabilities of the amino groups and the potential for π–π stacking of the pyridine rings can be exploited to form ordered supramolecular structures like gels or liquid crystals. iucr.org

Conductive Polymers and Nanocomposites: Oxidative polymerization could yield conductive polymers. Furthermore, the molecule could be used to functionalize nanomaterials like carbon nanotubes, creating nanocomposites for sensors or electronic devices. researchgate.net

Material TypeRole of this compoundPotential Applications
Polyimides Diamine monomer.Gas transport membranes, low-k dielectric materials. researchgate.net
Polymers Monomer for condensation or oxidative polymerization.Water treatment (adsorption of pollutants), biomedical devices. ontosight.ai
Organic-Inorganic Hybrids Organic component in hybrid crystals.Ferroelectrics, nonlinear optical materials. iucr.org
Carbon Nanotube Composites Surface functionalization agent.Immunosensors, biosensors. researchgate.net

Integration with Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the behavior of this compound in catalytic reactions or during the formation of materials, advanced in-situ characterization is essential. These techniques allow researchers to observe molecular transformations and structural evolution in real-time, providing mechanistic insights that are unattainable from ex-situ measurements alone.

Future research should leverage:

In-Situ Spectroscopy: Techniques like Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the consumption of reactants and the formation of intermediates and products during a chemical reaction.

In-Situ X-ray Techniques: In-situ X-ray Diffraction (XRD) can track changes in the crystalline structure of materials during their synthesis or operation (e.g., in a battery). In-situ X-ray Photoelectron Spectroscopy (XPS) can provide information about changes in the electronic states of atoms on a material's surface during a catalytic process. rsc.org

Electrochemical Analysis: When studying electrocatalytic applications, techniques like cyclic voltammetry can be coupled with spectroscopy (spectroelectrochemistry) to correlate electrochemical events with structural changes.

TechniqueInformation Gained for this compound Systems
In-Situ Raman/IR Spectroscopy Monitoring of vibrational modes to track bond formation/breaking in real-time during catalysis or polymerization. rsc.org
In-Situ XRD/XPS Observation of crystal phase transitions or changes in surface elemental oxidation states during material formation or catalysis. rsc.org
Cyclic Voltammetry Study of redox behavior and electron transfer kinetics for electrocatalytic applications.
Stopped-Flow Spectroscopy Characterization of short-lived intermediates in rapid reactions.

Theoretical and Experimental Synergy for Predictive Chemical Design

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating the discovery and optimization of new molecules and materials. researchgate.net Theoretical calculations can predict molecular properties and reaction outcomes, guiding experimental efforts toward the most promising candidates and reducing trial-and-error.

For this compound, this integrated approach could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict geometric structures, electronic properties (such as the HOMO-LUMO gap), reaction energies, and spectroscopic signatures. vulcanchem.com Such calculations can help understand the regioselectivity of synthesis and predict the reactivity of the molecule. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in solution or within a larger material, providing insights into conformational dynamics, solvation effects, and transport properties within a polymer or MOF.

Quantitative Structure-Activity Relationship (QSAR): By calculating molecular descriptors for a series of related pyridinediamine derivatives and correlating them with experimental data (e.g., catalytic activity), predictive QSAR models can be built. nih.govnih.gov Computational studies have been shown to effectively model properties like basicity and permeability for substituted pyridines. acs.orgmdpi.com

Computational MethodPredicted Property for this compoundExperimental Verification
Density Functional Theory (DFT) HOMO-LUMO gap, reaction pathways, vibrational frequencies, NMR shifts. vulcanchem.comacs.orgUV-Vis spectroscopy, kinetic studies, IR/Raman, NMR spectroscopy.
Molecular Dynamics (MD) Conformational preferences, diffusion coefficients in polymers, solvent interactions.2D-NMR (NOESY), diffusion-ordered spectroscopy (DOSY).
Semi-empirical Methods (e.g., AM1, PM5) Acidity constants (pKa), heats of formation. mdpi.comPotentiometric titration, calorimetry.
QSAR Correlation of calculated descriptors with catalytic activity or material properties. nih.govSynthesis and testing of a library of derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N5-propylpyridine-2,5-diamine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, substituting a halogen at the pyridine N5 position with a propylamine group under reflux in anhydrous DMF, using Pd catalysts (e.g., Pd(OAc)₂) to enhance yield . Optimization may include varying solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., propyl chain integration at N5) and amine proton signals (δ 5.5–6.5 ppm).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z).
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

  • Methodological Answer : Test solubility in DMSO (primary stock solution), followed by dilution in PBS or cell culture media. For low solubility, consider co-solvents like ethanol (≤5% v/v) or cyclodextrin-based encapsulation. Centrifugation (10,000 rpm, 10 min) can remove insoluble particulates before assay use .

Advanced Research Questions

Q. How do structural modifications (e.g., N5-propyl vs. N5-aryl groups) influence the biological activity of pyridine-2,5-diamine derivatives?

  • Methodological Answer : Perform comparative SAR studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity). For instance, replacing the propyl group with a benzylidene moiety (as in pyrimidine-4,5-diamines) enhanced anti-TB activity due to improved lipophilicity and target binding . Computational docking (AutoDock Vina) can predict binding affinities to molecular targets (e.g., dihydrofolate reductase) .

Q. What strategies resolve contradictions in reported biological activity data for N5-substituted pyridine-2,5-diamines?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Metabolic Stability Testing : Use liver microsomes to assess if contradictory results arise from differential metabolite formation.
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 1–3), topological polar surface area (<80 Ų), and P-glycoprotein substrate likelihood.
  • Molecular Dynamics Simulations : Assess stability of drug-target complexes (e.g., 100 ns simulations in GROMACS) to prioritize analogs with prolonged binding .

Q. What experimental approaches validate the mechanism of action of this compound in kinase inhibition studies?

  • Methodological Answer :

  • Kinase Profiling : Use broad-panel assays (e.g., Eurofins KinaseScan) to identify off-target effects.
  • Phosphorylation Assays : Quantify substrate phosphorylation via Western blot (e.g., p-ERK/ERK ratio) in dose-response studies.
  • Resistance Mutagenesis : Introduce point mutations in suspected kinase targets (e.g., ATP-binding pocket) to confirm binding specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.